N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is an intriguing organic compound with various scientific applications. Known for its complex structure, it offers unique properties that make it valuable in several fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, a series of reactions are typically employed:
Formation of the Thiadiazole Ring: : Ethylthio precursors react under specific conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Pyridazinyl Group: : This step involves a reaction between a pyridazine derivative and the thiadiazole compound.
Addition of the Butanamide Group: : The final step includes the addition of the butanamide group, often requiring catalysts or specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic processes while ensuring safety, cost-efficiency, and environmental sustainability. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide undergoes various chemical reactions:
Oxidation: : This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: : It can be reduced to remove oxygen atoms, leading to the formation of simpler compounds.
Substitution: : This compound can participate in substitution reactions, where one of its groups is replaced by another.
Common Reagents and Conditions
Common reagents used include oxidizing agents (like potassium permanganate for oxidation) and reducing agents (like lithium aluminum hydride for reduction). These reactions generally occur under controlled temperatures and pressures to ensure desired products.
Major Products Formed
Depending on the reagents and conditions, major products can include sulfoxides, sulfones, or reduced forms of the parent compound.
Scientific Research Applications
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is utilized in multiple scientific domains:
Chemistry: : It serves as a key intermediate in the synthesis of more complex molecules.
Biology: : Its biological activity is studied for potential pharmaceutical applications.
Medicine: : Preliminary studies suggest its potential as a therapeutic agent due to its unique structural attributes.
Industry: : It is used in materials science for developing advanced polymers and other materials.
Mechanism of Action
This compound's mechanism of action involves interactions with specific molecular targets within biological systems:
Molecular Targets: : It binds to proteins or enzymes, altering their activity.
Pathways: : Through these interactions, it can influence metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide with other similar compounds highlights its uniqueness:
Unique Structural Features: : The combination of the thiadiazole and pyridazinyl rings with an ethylthio group offers distinct chemical and biological properties.
Similar Compounds: : Compounds like N-(5-methylthio)-1,3,4-thiadiazole and 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide share some structural features but lack the unique combination present in the target compound.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S2/c1-3-28-19-22-21-18(29-19)20-16(25)5-4-12-24-17(26)11-10-15(23-24)13-6-8-14(27-2)9-7-13/h6-11H,3-5,12H2,1-2H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZIWWRIJBOQGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.